
Rhodonocardin b
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rhodonocardin B is an angucycline-type antibiotic isolated from the bacterium Nocardia species. It is characterized by a benz[a]anthraquinone skeleton decorated with three sugar units: rhodinose, 2-thioglucose, and glucose, which are joined via O-glycosidic bonds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Rhodonocardin B involves complex biosynthetic pathways. The benz[a]anthraquinone skeleton is formed through a series of enzymatic reactions, including polyketide synthesis and subsequent modifications. The sugar units are attached via glycosylation reactions, which are catalyzed by specific glycosyltransferases .
Industrial Production Methods
Industrial production of this compound is typically achieved through fermentation processes using Nocardia species. The fermentation conditions, such as temperature, pH, and nutrient composition, are optimized to maximize the yield of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Rhodonocardin B undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: Substitution reactions can occur at the sugar units or the anthraquinone core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include quinone derivatives, hydroquinone derivatives, and substituted anthraquinones .
Applications De Recherche Scientifique
Rhodonocardin B has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of Rhodonocardin B involves the inhibition of bacterial enzymes essential for cell wall synthesis. The compound targets specific enzymes, disrupting their function and leading to bacterial cell death . The molecular pathways involved include the inhibition of glycosyltransferases and other enzymes involved in peptidoglycan synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Rhodonocardin B include:
Rhodonocardin A: Another angucycline-type antibiotic isolated from Nocardia species.
Other Angucycline Antibiotics: Compounds like landomycin and urdamycin, which share structural similarities with this compound.
Uniqueness
This compound is unique due to its specific sugar units and the presence of a thioglucose moiety, which is uncommon in other angucycline antibiotics .
Propriétés
Formule moléculaire |
C31H36O18S |
|---|---|
Poids moléculaire |
728.7 g/mol |
Nom IUPAC |
5-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-sulfanyloxan-2-yl]oxy-2,3,8,12b-tetrahydroxy-3-methyl-4a-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4-dihydrobenzo[a]anthracene-1,7,12-trione |
InChI |
InChI=1S/C31H36O18S/c1-29(44)8-30(49-27-23(41)21(39)19(37)12(6-32)46-27)14(48-28-24(50)22(40)20(38)13(7-33)47-28)5-10-16(31(30,45)26(43)25(29)42)18(36)9-3-2-4-11(34)15(9)17(10)35/h2-5,12-13,19-25,27-28,32-34,37-42,44-45,50H,6-8H2,1H3/t12-,13-,19-,20-,21+,22+,23-,24-,25?,27-,28-,29?,30?,31?/m1/s1 |
Clé InChI |
GTNPVPDWWGQDMU-QMMNKCGOSA-N |
SMILES isomérique |
CC1(CC2(C(=CC3=C(C2(C(=O)C1O)O)C(=O)C4=C(C3=O)C(=CC=C4)O)O[C@@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)S)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O |
SMILES canonique |
CC1(CC2(C(=CC3=C(C2(C(=O)C1O)O)C(=O)C4=C(C3=O)C(=CC=C4)O)OC5C(C(C(C(O5)CO)O)O)S)OC6C(C(C(C(O6)CO)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


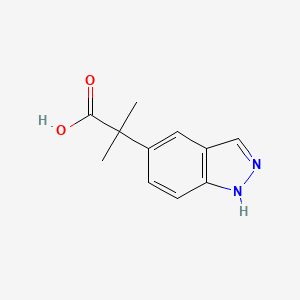
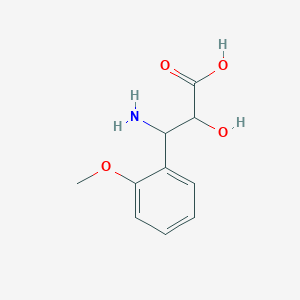
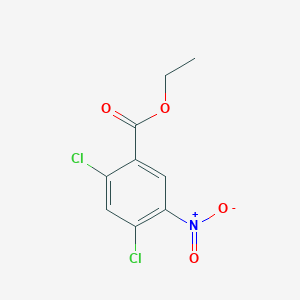
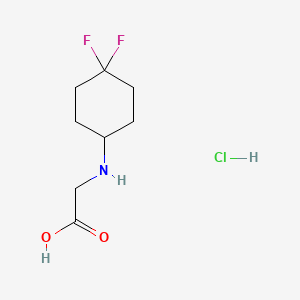
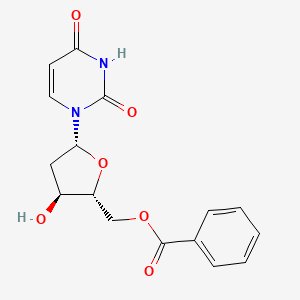

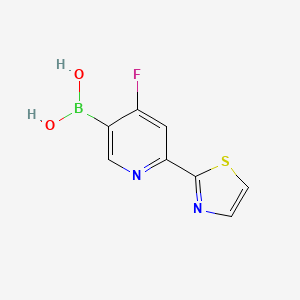
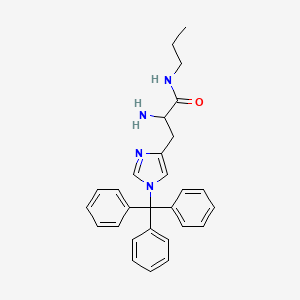

![3-[(3S)-3-[(4-fluorophenyl)sulfonylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]propanoic acid](/img/structure/B14078231.png)
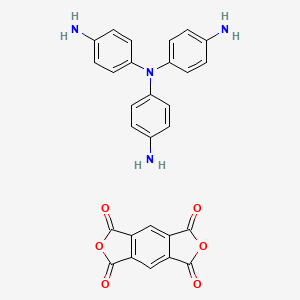
![(2R,3R)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-3-(4-methylphenyl)propanoic acid](/img/structure/B14078238.png)
![3-(5-chloro-2-hydroxy-4-methylphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-fluorophenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14078241.png)

